molecular formula C20H24N2O B11174694 (4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B11174694
M. Wt: 308.4 g/mol
InChI Key: QXGDZVGHVNKDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE is a synthetic compound belonging to the piperazine class. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and potential therapeutic agents . This compound is characterized by the presence of a benzyl group and a dimethylbenzoyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and benzyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.

    Further Functionalization: The benzylpiperazine is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Comparison with Similar Compounds

1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE can be compared with other piperazine derivatives such as:

The uniqueness of 1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C20H24N2O/c1-16-8-9-19(14-17(16)2)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

QXGDZVGHVNKDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.